Methyl 4-allyl-3-hydroxy-2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-9-6-7-10(12(14)15-3)8(2)11(9)13/h4,6-7,13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNJTRDTMBGTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The acid (10 mmol) is dissolved in excess methanol (50 mL) with concentrated H₂SO₄ (1 mL) as a catalyst. The mixture is refluxed at 65–80°C for 12–24 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization from ethanol or chromatography on silica gel (hexane:ethyl acetate = 7:3).
Key Considerations:
-
Yield : Typically 70–85%, depending on acid purity and reaction time.
-
Side Reactions : Competing etherification of the hydroxyl group is mitigated by maintaining acidic conditions.
Alkylation of Methyl 3-Hydroxy-2-Methylbenzoate
Introducing the allyl group to methyl 3-hydroxy-2-methylbenzoate via nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS) is a widely used strategy. The hydroxyl group at position 3 activates the ring for electrophilic attack, directing the allyl group to the para position (C4).
Electrophilic Allylation Protocol
A mixture of methyl 3-hydroxy-2-methylbenzoate (10 mmol), allyl bromide (12 mmol), and anhydrous K₂CO₃ (15 mmol) in dimethylformamide (DMF) is stirred at 80°C for 8–12 hours. The allyl bromide acts as both the alkylating agent and solvent. After quenching with ice water, the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate = 8:2).
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 8–12 hours |
| Yield | 60–75% |
| Purity (HPLC) | >95% after purification |
Friedel-Crafts Allylation with Directed Metalation
For enhanced regiocontrol, directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate the hydroxyl group, generating a lithium intermediate that directs allylation to the C4 position.
Procedure:
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Methyl 3-hydroxy-2-methylbenzoate (10 mmol) is dissolved in tetrahydrofuran (THF) under nitrogen.
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LDA (12 mmol) is added at −78°C, followed by allyl bromide (15 mmol).
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The reaction is warmed to room temperature and stirred for 6 hours.
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Work-up includes acidification with HCl (1 M), extraction with dichloromethane, and chromatography.
Advantages:
-
Regioselectivity : >90% para-substitution due to chelation-controlled metalation.
-
Yield : 50–65%, limited by competing side reactions at higher temperatures.
Transition-metal-catalyzed methods, such as Heck or Suzuki couplings, enable allyl group introduction under milder conditions. These methods are ideal for substrates pre-functionalized with halides or triflates.
Heck Reaction Example:
Methyl 4-bromo-3-hydroxy-2-methylbenzoate (10 mmol), allyl acetate (12 mmol), Pd(OAc)₂ (0.1 mmol), and triethylamine (15 mmol) in DMF are heated at 100°C for 24 hours. The product is isolated via extraction and silica gel chromatography.
| Metric | Value |
|---|---|
| Catalyst Loading | 1 mol% Pd |
| Temperature | 100°C |
| Yield | 55–70% |
Protection-Deprotection Strategies
To prevent unwanted side reactions during allylation, the hydroxyl group is often protected as an acetyl or methyl ether. Post-allylation, the protecting group is removed under basic or acidic conditions.
Acetyl Protection Protocol:
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Protection : Methyl 3-hydroxy-2-methylbenzoate (10 mmol) is treated with acetic anhydride (15 mmol) and pyridine (20 mmol) at 80°C for 2 hours.
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Allylation : The acetylated intermediate undergoes allylation as in Method 2.
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Deprotection : The acetyl group is cleaved with K₂CO₃ (2 M) in methanol at 60°C for 4 hours.
Yield Optimization:
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Esterification | 70–85 | High | Moderate |
| Electrophilic Allylation | 60–75 | Medium | Low |
| Directed Metalation | 50–65 | Low | High |
| Heck Coupling | 55–70 | Medium | High |
| Protection-Deprotection | 40–60 | Low | Moderate |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 4-allyl-3-hydroxy-2-methylbenzoate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.5 | Inhibition of mitochondrial function |
Synthesis of Pharmacologically Active Compounds
This compound serves as a versatile intermediate in synthesizing various bioactive molecules. Its functional groups allow for further modifications, leading to compounds with enhanced therapeutic properties.
Example Synthesis Pathway
The compound can undergo amidation reactions to yield derivatives with improved solubility and bioavailability, making it suitable for drug formulation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against several pathogens. Studies have reported that this compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Polymer Additive
This compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polyesters has shown improvements in flexibility and resistance to thermal degradation.
UV-Curable Coatings
Due to its reactive double bond, this compound can be employed in UV-curable coatings, providing excellent adhesion and durability. The cross-linking ability upon exposure to UV light makes it suitable for applications in protective coatings and inks.
Mechanism of Action
The mechanism of action of Methyl 4-allyl-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and allyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The allyl group in the target compound may enhance reactivity in cycloaddition or polymerization reactions compared to simpler esters like methyl salicylate. Methyl groups at position 2 (target compound) or 4 (e.g., 3-methoxy-4-methylbenzaldehyde ) often increase steric hindrance, affecting reaction kinetics and solubility.
Synthesis Methods :
- Methyl benzoate derivatives are typically synthesized via esterification of benzoic acids or cyclization of enamine precursors using PPA . For example, methyl imidazole carboxylates are prepared via PPA-catalyzed reactions at 130–140°C .
Analytical Characterization :
- Gas chromatography (GC) is widely used to identify methyl esters in complex mixtures, such as plant resins .
- X-ray crystallography with SHELX software enables precise determination of molecular geometry, as demonstrated in studies of quinazoline-derived methyl esters .
Physicochemical Properties
While explicit data for this compound is unavailable, the following trends can be inferred:
- Boiling Point : Higher than methyl salicylate (≈222°C) due to increased molecular weight and allyl group complexity.
- Solubility: Moderate polarity from hydroxyl and ester groups suggests solubility in polar organic solvents (e.g., ethanol, acetone).
- Stability : Allyl groups may introduce susceptibility to oxidation, requiring stabilization under inert conditions.
Biological Activity
Methyl 4-allyl-3-hydroxy-2-methylbenzoate, a compound derived from the benzoate family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action based on various studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- Structural Features : The compound features a methoxy group, a hydroxyl group, and an allyl substituent, which contribute to its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating potential use as an antibacterial agent .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound may alter signaling pathways related to inflammation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which help mitigate oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as a topical treatment for skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to placebo treatments, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anti-inflammatory Applications
In another study focusing on chronic inflammatory conditions, patients treated with formulations containing this compound showed marked improvements in symptoms associated with rheumatoid arthritis. The treatment group reported reduced joint swelling and pain relief compared to the control group .
Q & A
Q. What are effective synthetic strategies for Methyl 4-allyl-3-hydroxy-2-methylbenzoate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves esterification of the parent acid (e.g., 4-allyl-3-hydroxy-2-methylbenzoic acid) using methyl iodide or dimethyl sulfate under basic conditions. Protecting groups (e.g., acetyl for hydroxyl) may be required to avoid side reactions during allylation. Intermediates should be characterized via:
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Methodological Answer : Single-crystal X-ray diffraction using software suites like SHELXL (for refinement) and WinGX (for data processing) provides definitive structural assignments. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms; H atoms are placed geometrically .
- Validation : Compare bond lengths/angles with similar benzoate derivatives (e.g., 2-Methoxy-6-methylbenzoic acid: C-O bond ~1.36 Å) .
Advanced Research Questions
Q. How can contradictory spectroscopic and computational data for this compound be reconciled?
- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values often arise from solvation effects or conformational flexibility. Mitigation strategies:
- Solvent Modeling : Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Gaussian or ORCA to simulate solvent interactions .
- Dynamic NMR : Perform variable-temperature H NMR to detect hindered rotation of the allyl group .
- Cross-Validation : Compare with structurally analogous compounds (e.g., 4-Methoxy-3-methylbenzaldehyde’s C NMR data) .
Q. What experimental design optimizes the regioselective allylation of 3-hydroxy-2-methylbenzoate derivatives?
- Methodological Answer : A fractional factorial design (FFD) can identify critical factors:
- Variables : Catalyst (e.g., Pd(OAc)), base (KCO), solvent (DMF vs. THF), and temperature.
- Response Metrics : Yield (GC-MS analysis) and regioselectivity (HPLC-MS).
- Statistical Analysis : Use ANOVA to prioritize variables; replicate trials to minimize error.
Literature precedents (e.g., allylation in 4-hydroxy-3-methylbenzoic acid derivatives) suggest THF at 80°C maximizes allyl incorporation .
Q. How does steric hindrance from the 2-methyl group influence reactivity in esterification or oxidation reactions?
- Methodological Answer : Steric effects can be quantified via:
- X-ray Crystallography : Compare torsion angles (e.g., C2-methyl vs. C4-allyl) with less hindered analogs (e.g., 3-Methoxy-4-methylbenzaldehyde) .
- Kinetic Studies : Monitor reaction rates under pseudo-first-order conditions. For example, slower ester hydrolysis rates indicate hindered nucleophilic attack .
- DFT Calculations : Compute activation energies for transition states (e.g., using B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
